Home > Products > Screening Compounds P7468 > 3-fluoro-N-[({4-[(phenylacetyl)amino]phenyl}amino)carbonothioyl]benzamide
3-fluoro-N-[({4-[(phenylacetyl)amino]phenyl}amino)carbonothioyl]benzamide -

3-fluoro-N-[({4-[(phenylacetyl)amino]phenyl}amino)carbonothioyl]benzamide

Catalog Number: EVT-3636806
CAS Number:
Molecular Formula: C22H18FN3O2S
Molecular Weight: 407.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-cyclopropyl-3-fluoro-4-methyl-5-[3-[[1-[2-[2-(methylamino)ethoxy]phenyl]cyclopropyl]amino]-2-oxo-pyrazin-1-yl]benzamide (AZD7624)

  • Compound Description: AZD7624 is a p38 inhibitor investigated for treating chronic obstructive pulmonary disease (COPD). []
  • Relevance: While not directly similar in structure, AZD7624 shares the presence of a benzamide group with 3-fluoro-N-[({4-[(phenylacetyl)amino]phenyl}amino)carbonothioyl]benzamide. Additionally, both compounds were studied using similar techniques like NMR crystallography and crystal structure prediction. []

Chidamide Derivatives

  • Compound Description: This group of compounds are histone deacetylase (HDAC) inhibitors designed for improved zinc chelating and selectivity, aiming for enhanced anti-tumor activity. []
  • Relevance: Chidamide derivatives, particularly (E)-N-(4-amino-6-fluoro-[1,1'-biphenyl]-3-yl)-4-((3-(pyridin-3-yl)acrylamido)methyl)benzamide (7i) and (E)-N-(2-amino-4-fluoro-5-(thiophen-2-yl)phenyl)-4-((3-(pyridin-3-yl)acrylamido)methyl)benzamide (7j), share the benzamide functional group with 3-fluoro-N-[({4-[(phenylacetyl)amino]phenyl}amino)carbonothioyl]benzamide. []
  • Compound Description: This series of compounds were synthesized and screened for antibacterial, antifungal, anti-inflammatory, and anticonvulsant activities. []
  • Relevance: Both the 2-benzene sulphonamido-N-(2'-benzothiazolyl 6'-fluoro-7'-substituted) benzamide and 2-(2-phenyl-4-benzylidenyl-5-oxo-imidazolin-1-yl) N-(2'-amino(1',3') benzothiazolyl 6'fluoro 7'- substituted) benzamide derivatives contain a fluoro-substituted benzamide moiety, directly linking them structurally to 3-fluoro-N-[({4-[(phenylacetyl)amino]phenyl}amino)carbonothioyl]benzamide. []

4-[(4-carboxybutyl){2-[(4-phenethylbenzyl)oxy]phenethyl}amino)methyl[benzoic]acid (BAY 58-2667)

  • Compound Description: BAY 58-2667 is a soluble guanylyl cyclase (sGC) activator acting as a haem-mimetic. It binds to sGC upon haem loss due to oxidation and protects the enzyme from degradation. []
  • Relevance: BAY 58-2667 and 3-fluoro-N-[({4-[(phenylacetyl)amino]phenyl}amino)carbonothioyl]benzamide belong to the same broad category of benzamide derivatives, indicating a potential structural relationship despite differences in their specific activities and applications. []

N-{4-[3-(5-Chloro-2,4-dimethoxyphenyl)-thioureido]-phenyl}-acetamide and its 2-fluoro-benzamide derivative

  • Compound Description: These thiourea compounds inhibit Herpes Simplex Virus type 1 (HSV-1) replication by disrupting viral DNA cleavage and encapsidation. []
  • Relevance: The 2-fluoro-benzamide derivative of N-{4-[3-(5-Chloro-2,4-dimethoxyphenyl)-thioureido]-phenyl}-acetamide is structurally similar to 3-fluoro-N-[({4-[(phenylacetyl)amino]phenyl}amino)carbonothioyl]benzamide due to the presence of the fluoro-benzamide moiety in their structures. []

Substituted benzamides

  • Compound Description: This broad category encompasses a range of substituted benzamide compounds, including benzamide (1), N‐methylbenzamide (2), N,N‐dimethylbenzamide (3), 2‐fluoro benzamide (4), 2‐chloro benzamide (5), and N‐methyl‐2‐methoxy benzamide (6), investigated for their conformational properties. []
  • Relevance: 3-Fluoro-N-[({4-[(phenylacetyl)amino]phenyl}amino)carbonothioyl]benzamide clearly belongs to the substituted benzamide category due to the presence of a fluorine substituent on the benzamide core structure, aligning it with the compounds examined in this study. []

2-hydroxy-N,N-dimethyl-3-{2-[[(R)-1-(5-methyl-furan-2-yl)-propyl]amino]-3,4-dioxo-cyclobut-1-enylamino}-benzamide (SB656933)

  • Compound Description: SB656933 acts as a CXCR2 antagonist, potentially reducing neutrophil chemotaxis in conditions like COPD. []
  • Relevance: Both SB656933 and 3-fluoro-N-[({4-[(phenylacetyl)amino]phenyl}amino)carbonothioyl]benzamide are classified as benzamide derivatives, signifying a structural relationship despite their different biological targets and activities. []

4,4′,4″-(4-propyl-[1H]-pyrazole-1,3,5-triyl)trisphenol (PPT)

  • Compound Description: PPT is an anti-staphylococcal compound that shows activity against methicillin-resistant Staphylococcus aureus (MRSA). []
  • Relevance: PPT and 3-fluoro-N-[({4-[(phenylacetyl)amino]phenyl}amino)carbonothioyl]benzamide both exhibit antimicrobial activities, albeit targeting different microbial species, which suggests potential shared structural features or mechanisms of action despite differences in their specific structures. []

(1S,2S)-2-[2-[[3-(1H-benzimidazol-2-yl)propyl]methylamino]ethyl]-6-fluoro-1,2,3,4-tetrahydro-1-(1-methylethyl)-2-naphthalenyl cyclopropanecarboxylate dihydrochloride (NNC)

  • Compound Description: NNC displays anti-staphylococcal properties and demonstrates efficacy against MRSA. []
  • Relevance: Similar to PPT, NNC and 3-fluoro-N-[({4-[(phenylacetyl)amino]phenyl}amino)carbonothioyl]benzamide share a commonality in exhibiting antimicrobial activities against different microbial targets, hinting at possible structural or mechanistic similarities despite variations in their precise structures. []

4,5,6,7-tetrabromobenzotriazole (TBB)

  • Compound Description: TBB shows potent anti-staphylococcal activity and effectiveness against MRSA. It acts by permeabilizing bacterial cell membranes. []
  • Relevance: TBB, similar to PPT and NNC, shares with 3-fluoro-N-[({4-[(phenylacetyl)amino]phenyl}amino)carbonothioyl]benzamide the characteristic of possessing antimicrobial activities, though their specific microbial targets differ. This suggests potential shared structural elements or mechanisms of action despite variations in their specific structures. []

3-[2-[2-chloro-4-[3-(2,6-dichlorophenyl)-5-(1-methylethyl)-4-isoxazolyl]methoxy]phenyl]ethenyl] benzoic acid (GW4064)

  • Compound Description: GW4064 demonstrates anti-staphylococcal properties, particularly against MRSA. []
  • Relevance: As with PPT, NNC, and TBB, GW4064 and 3-fluoro-N-[({4-[(phenylacetyl)amino]phenyl}amino)carbonothioyl]benzamide share the common feature of exhibiting antimicrobial activities against different microbial targets. This suggests the possibility of shared structural elements or mechanisms of action despite differences in their precise structures. []

N-(cyclopropylmethoxy)-3,4,5-trifluoro-2-[(4-iodo-2-methylphenyl)amino] benzamide (PD198306)

  • Compound Description: PD198306 exhibits potent anti-staphylococcal activity and shows effectiveness against MRSA. []
  • Relevance: Similar to PPT, NNC, TBB, and GW4064, PD198306 and 3-fluoro-N-[({4-[(phenylacetyl)amino]phenyl}amino)carbonothioyl]benzamide share a commonality in possessing antimicrobial activities, despite their different microbial targets, which implies possible shared structural motifs or mechanisms of action despite variations in their precise structures. []

Properties

Product Name

3-fluoro-N-[({4-[(phenylacetyl)amino]phenyl}amino)carbonothioyl]benzamide

IUPAC Name

3-fluoro-N-[[4-[(2-phenylacetyl)amino]phenyl]carbamothioyl]benzamide

Molecular Formula

C22H18FN3O2S

Molecular Weight

407.5 g/mol

InChI

InChI=1S/C22H18FN3O2S/c23-17-8-4-7-16(14-17)21(28)26-22(29)25-19-11-9-18(10-12-19)24-20(27)13-15-5-2-1-3-6-15/h1-12,14H,13H2,(H,24,27)(H2,25,26,28,29)

InChI Key

QGSRPAJTHRMUIA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)NC(=S)NC(=O)C3=CC(=CC=C3)F

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)NC(=S)NC(=O)C3=CC(=CC=C3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.